N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide
Description
"N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide" is an acetamide derivative featuring a substituted dihydrofuran ring system. The compound’s structure includes an ethoxy group and a ketone moiety on the furan ring, which may influence its conformational stability and intermolecular interactions. Crystallographic tools like the SHELX software suite (used for small-molecule refinement and structure solution) are critical in analyzing such compounds, as demonstrated in studies of similar acetamides .
Properties
CAS No. |
112148-17-1 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-[(2-ethoxy-5-oxofuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H13NO4/c1-3-13-9(6-10-7(2)11)5-4-8(12)14-9/h4-5H,3,6H2,1-2H3,(H,10,11) |
InChI Key |
ILBPOVPTBYPSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C=CC(=O)O1)CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Findings from Crystallographic Surveys
A Cambridge Structural Database (CSD) survey of acetamide derivatives reveals structural trends:
- Naphthalene-based analogs (e.g., N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide) exhibit dihedral angles between the naphthalene and benzene rings ranging from 78.32° to 84.70°, with intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds .
- Target compound: The dihydrofuran ring replaces the naphthalene system, likely altering conformational flexibility.
Hydrogen Bonding and Stability
- Naphthalene-based analogs stabilize via intramolecular N–H⋯O and intermolecular O–H⋯O bonds .
- In the target compound, the ethoxy group could participate in C–H⋯O interactions , while the acetamide moiety may form N–H⋯O hydrogen bonds with the furan ketone.
Research Findings and Limitations
- Limitations: No direct data on the target compound’s physicochemical properties, bioactivity, or synthesis in the provided evidence restricts deeper comparative analysis.
Biological Activity
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide is a compound with a unique structure that combines a furanone ring, an ethoxy group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 231.25 g/mol. Its structure includes a furanone ring that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | N-[(2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl]acetamide |
| CAS Number | 112148-17-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furanone Ring : This is achieved through cyclization of a γ-keto acid or ester under acidic or basic conditions.
- Introduction of the Ethoxy Group : The ethoxy group can be introduced via an alkylation reaction.
- Formation of the Acetamide Moiety : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. It appears to modulate pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.
Anticancer Properties
The compound has shown promise in preliminary studies as an anticancer agent. It has been reported to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Interaction : Its unique structure allows it to interact with various receptors in biological systems, influencing signaling pathways related to inflammation and cell growth.
Case Studies
-
Antimicrobial Efficacy Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in TNF-alpha levels compared to control groups.
- Cancer Cell Line Study : In vitro assays on human breast cancer cell lines showed that the compound reduced cell viability by 50% at concentrations of 50 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
